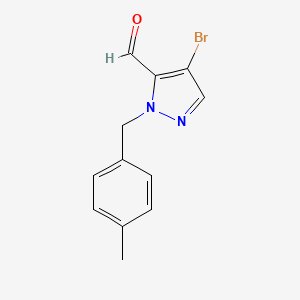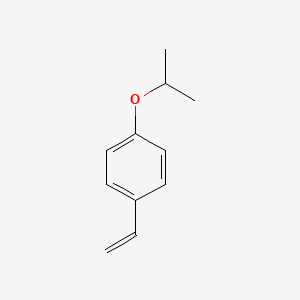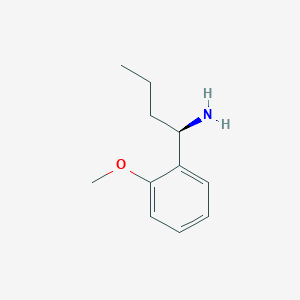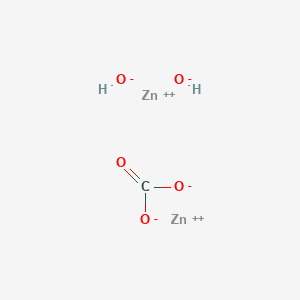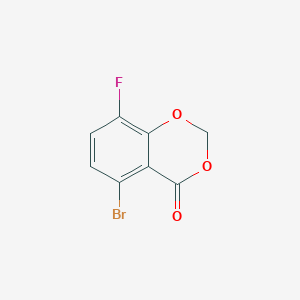
4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro-: is a heterocyclic compound that features a benzodioxin core with bromine and fluorine substituents. This compound is part of a broader class of benzodioxin derivatives known for their diverse applications in medicinal chemistry, agrochemicals, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Salicylic Acid and Acetylenic Esters
Reagents: Salicylic acid, acetylenic esters, CuI, NaHCO₃.
Conditions: The reaction is typically carried out in acetonitrile at room temperature.
-
From Ortho-Halobenzoic Acid
Reagents: Ortho-halobenzoic acid, KOH, NaHCO₃, Cu(OAc)₂.
Conditions: The reaction is catalyzed by Cu(OAc)₂.
Procedure: Ortho-halobenzoic acid is converted to the benzodioxinone derivative under basic conditions.
Industrial Production Methods
Industrial production methods for 4H-1,3-Benzodioxin-4-one derivatives often involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out under mild to moderate conditions.
Products: Substituted benzodioxinones with various functional groups.
-
Oxidation and Reduction
Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄).
Conditions: Vary depending on the specific reaction.
Products: Oxidized or reduced derivatives of the benzodioxinone core.
-
Amidation
Reagents: Primary amines.
Conditions: Room temperature amidation.
Products: Corresponding salicylamides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of complex organic molecules.
Photophysical Properties: Explored for luminescent applications due to their unique properties.
Biology and Medicine
Pharmacological Agents: Investigated for their potential as nucleoside base transport inhibitors, topoisomerase I inhibitors, anti-plasmodial, and cytotoxic agents.
Insecticides and Fungicides: Thio derivatives are used in crop protection.
Industry
Agrochemicals: Utilized in the development of new pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action for 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Benzodioxin-4-one: The parent compound without bromine and fluorine substituents.
5-Bromo-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the fluorine substituent.
8-Fluoro-4H-1,3-Benzodioxin-4-one: Similar structure but lacks the bromine substituent.
Uniqueness
The presence of both bromine and fluorine substituents in 4H-1,3-Benzodioxin-4-one, 5-bromo-8-fluoro- enhances its chemical reactivity and potential biological activity compared to its unsubstituted or singly substituted analogs. This dual substitution can lead to unique interactions with biological targets and improved efficacy in various applications .
Properties
CAS No. |
1934421-16-5 |
|---|---|
Molecular Formula |
C8H4BrFO3 |
Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-2H,3H2 |
InChI Key |
OOKYRRPVZLWABI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2C(=O)O1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
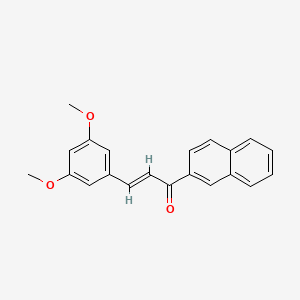

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

